Mandelohydroxamic acid

Description

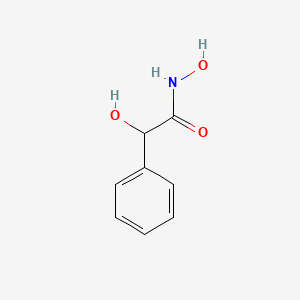

Structure

3D Structure

Properties

IUPAC Name |

N,2-dihydroxy-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-7(8(11)9-12)6-4-2-1-3-5-6/h1-5,7,10,12H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFRTFJESPROFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945605 | |

| Record name | N,2-Dihydroxy-2-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2292-53-7 | |

| Record name | Mandelohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002292537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,2-Dihydroxy-2-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mandelohydroxamic acid synthesis from mandelic acid

An In-depth Technical Guide to the Synthesis of Mandelohydroxamic Acid from Mandelic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, research-level overview of the synthesis of this compound, a molecule of significant interest in medicinal chemistry, from the readily available precursor, mandelic acid. The document elucidates the strategic considerations behind the synthetic pathway, detailing a robust, two-step protocol that involves the protection and activation of mandelic acid, followed by the formation of the hydroxamic acid moiety. Causality behind experimental choices, detailed reaction mechanisms, purification protocols, and analytical characterization are discussed to provide researchers, scientists, and drug development professionals with a field-proven and self-validating methodology.

Introduction and Strategic Overview

Mandelic acid, an aromatic alpha-hydroxy acid, serves as a versatile chiral building block for numerous pharmaceuticals.[1] Its conversion to this compound introduces a hydroxamate functional group (-CONHOH), a powerful metal-chelating moiety that is a cornerstone of many enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors and matrix metalloproteinase (MMP) inhibitors.

The direct conversion of a carboxylic acid to a hydroxamic acid is challenging due to the low nucleophilicity of hydroxylamine and the acidic nature of the carboxylic acid proton. Therefore, a successful synthesis necessitates a strategic approach involving the activation of the carboxylic acid group. The presence of a secondary alcohol in mandelic acid adds a layer of complexity, as this hydroxyl group can interfere with the reaction at the carboxyl site.

The most logical and field-validated strategy involves a two-stage process:

-

Protection and Activation: The α-hydroxyl group of mandelic acid is first protected, typically via acetylation. The carboxylic acid is then converted into a more reactive species, such as an acyl chloride. This dual-purpose step prevents side reactions and primes the molecule for efficient nucleophilic attack.

-

Hydroxamate Formation: The activated acyl intermediate is then reacted with hydroxylamine to form the desired hydroxamic acid. This is a nucleophilic acyl substitution reaction.

This guide will detail the experimental protocols for this reliable synthetic pathway.

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of Acetylmandelyl Chloride

Causality: This procedure, adapted from the rigorously tested methods in Organic Syntheses, first protects the α-hydroxyl group as an acetate ester using acetyl chloride.[2] This prevents the hydroxyl group from reacting with the thionyl chloride in the subsequent step. Thionyl chloride (SOCl₂) is then used to convert the carboxylic acid into a highly reactive acyl chloride, an excellent electrophile for the subsequent reaction with hydroxylamine.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (DL)-Mandelic Acid | 152.15 | 105 g | 0.69 |

| Acetyl Chloride | 78.50 | 137 mL (151 g) | 1.92 |

| Thionyl Chloride | 118.97 | 149 mL (250 g) | 2.10 |

Step-by-Step Protocol:

-

Acetylation of Mandelic Acid:

-

In a 500-mL flask equipped with a reflux condenser and gas trap (to handle evolved HCl gas), add 105 g (0.69 mol) of mandelic acid.

-

Carefully add 151 g (1.92 moles) of acetyl chloride. An exothermic reaction will commence, often without heating.

-

Once the initial reaction subsides and a clear solution is formed, gently warm the flask on a water bath to distill off the excess acetyl chloride.

-

The resulting crude acetylmandelic acid is a viscous oil that may crystallize upon standing and is used directly in the next step without further purification. The expected yield is nearly quantitative (97-99%).[2]

-

-

Formation of Acetylmandelyl Chloride:

-

To the crude acetylmandelic acid in the flask, add 250 g (2.1 moles) of thionyl chloride.

-

The reaction begins immediately. Fit the flask with a reflux condenser (with a gas trap for HCl and SO₂) and heat the mixture to reflux for 4 hours to ensure the reaction goes to completion.[2]

-

After reflux, arrange the apparatus for distillation to remove the excess thionyl chloride (boiling point: 76 °C).

-

The remaining residue is the crude acetylmandelyl chloride. This intermediate is highly sensitive to moisture and is typically used immediately in the next stage.

-

Stage 2: Synthesis of this compound

Causality: This stage involves the nucleophilic attack of hydroxylamine on the electrophilic carbonyl carbon of acetylmandelyl chloride. Hydroxylamine is used as its hydrochloride salt (NH₂OH·HCl) for stability. A base, such as potassium hydroxide or potassium carbonate, is required to generate the free, more nucleophilic hydroxylamine (NH₂OH) in situ.[3][4] The base also neutralizes the HCl byproduct generated during the reaction. The reaction is conducted at low temperature (0-5 °C) to minimize side reactions and potential decomposition of the hydroxylamine. The acetyl protecting group is subsequently hydrolyzed under the basic or mildly acidic workup conditions to yield the final product.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Acetylmandelyl Chloride | 212.64 | ~146 g (from Stage 1) | ~0.69 |

| Hydroxylamine HCl | 69.49 | 72 g | 1.04 |

| Potassium Carbonate | 138.21 | 144 g | 1.04 |

| Ethanol | - | 500 mL | - |

| Water | - | 500 mL | - |

Step-by-Step Protocol:

-

Preparation of Hydroxylamine Solution:

-

In a 2-L beaker, dissolve 72 g (1.04 mol) of hydroxylamine hydrochloride and 144 g (1.04 mol) of potassium carbonate in 500 mL of water.

-

Cool this solution in an ice bath to 0-5 °C.

-

-

Hydroxamate Formation Reaction:

-

Dissolve the crude acetylmandelyl chloride from Stage 1 in 500 mL of cold ethanol.

-

While vigorously stirring, add the acetylmandelyl chloride solution dropwise to the cold hydroxylamine solution over a period of 60-90 minutes. Maintain the reaction temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours, then let it slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Acidify the reaction mixture carefully with concentrated HCl to a pH of approximately 6-7. This step completes the hydrolysis of the acetyl protecting group and precipitates the product.

-

Cool the mixture in an ice bath for 1-2 hours to maximize crystallization.

-

Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.

-

Dry the product under vacuum.

-

Reaction Mechanism

The core of this synthesis is the nucleophilic acyl substitution reaction. Free hydroxylamine, generated by the base, acts as the nucleophile.

Caption: Generalized mechanism for hydroxamic acid formation.

Characterization of this compound

The identity and purity of the synthesized compound must be confirmed through analytical techniques.

| Analysis | Expected Result |

| Melting Point | A sharp melting point consistent with literature values. |

| FT-IR (cm⁻¹) | Broad O-H stretch (~3200), N-H stretch (~3300), strong C=O (amide) stretch (~1640), C-N stretch (~1400).[5] |

| ¹H NMR | Signals corresponding to aromatic protons (phenyl ring), the α-methine proton (CH), and exchangeable protons (OH, NH). |

| ¹³C NMR | Signals for the carbonyl carbon (~170 ppm), aromatic carbons, and the α-carbon. |

| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₈H₉NO₃. |

Safety and Handling

-

Acetyl Chloride & Thionyl Chloride: Both are corrosive, lachrymatory, and react violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Hydroxylamine: Can be thermally unstable and has explosive potential, particularly in its pure, anhydrous form. Using the hydrochloride salt significantly improves safety. Avoid heating concentrated solutions.[6]

-

HCl: Concentrated hydrochloric acid is highly corrosive. Handle with care.

References

- CN112321410A - Method for synthesizing mandelic acid - Google P

-

mandelamide - Organic Syntheses Procedure. (URL: [Link])

-

acetylmandelic acid - Organic Syntheses Procedure. (URL: [Link])

-

Mandelic Acid - Organic Syntheses Procedure. (URL: [Link])

- US6093798A - Synthesis of hydroxamic acid derivatives - Google P

-

some interesting mandelic acid patents, Hive Chemistry Discourse. (URL: [Link])

-

Reaction pathways of hydroxylamine decomposition in the presence of acid/base. (URL: [Link])

- US7022876B2 - Preparation of mandelic acid derivatives - Google P

-

Isolation and characterization of a new hydroxamic acid from Pseudomonas mildenbergii. (URL: [Link])

-

The Analytical Applications And Biological Activity of Hydroxamic acids - ResearchGate. (URL: [Link])

-

mandelic acid - Organic Syntheses Procedure. (URL: [Link])

-

Preparation, Characterization and Investigation of Extraction Efficiency of m- and p- Substituted Hydroxamic Acids with Some Metal. (URL: [Link])

-

Synthesis of Mandelic Acid | PDF | Chemical Reactions | Nitrogen - Scribd. (URL: [Link])

- CN103880625A - Method for preparing D, L-mandelic acid and derivative of D, L-mandelic acid - Google P

-

Methods for Hydroxamic Acid Synthesis - PMC - PubMed Central - NIH. (URL: [Link])

-

An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA) - PMC - NIH. (URL: [Link])

-

Purification and Characterization of Salicylhydroxamic Acid Reductase From Rat Liver. (URL: [Link])

-

Preparation method of mandelic acid (2018) | Zhang Yunbing - SciSpace. (URL: [Link])

-

Asymmetric synthesis of α-hydroxy carboxylic acids: direct oxidation of chiral amide enolates using 2-sulfonyloxaziridines - Drexel University. (URL: [Link])

-

Mandelic acid - Wikipedia. (URL: [Link])

-

Novel Multitarget Hydroxamic Acids with a Natural Origin CAP Group against Alzheimer's Disease: Synthesis, Docking and Biological Evaluation. (URL: [Link])

-

(PDF) Methods for Hydroxamic Acid Synthesis - ResearchGate. (URL: [Link])

-

Methods for synthesizing hydroxamic acids and their metal complexes - European Journal of Chemistry. (URL: [Link])

-

Green Synthesis of Hydroxamic Acid and Its Potential Industrial Applications - ResearchGate. (URL: [Link])

-

Methods for synthesizing hydroxamic acids and their metal complexes. (URL: [Link])

-

The possible mechanism of the reaction between aromatic aldehyde, hydroxylamine and ethyl acetoacetate in the presence of vitamin B1. - ResearchGate. (URL: [Link])

- US20060009658A1 - Preparation of hydroxamic acids from esters in solution and on the solid phase - Google P

-

Methods for synthesizing hydroxamic acids and their metal complexes - ResearchGate. (URL: [Link])

-

Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents | ACS Omega - ACS Publications. (URL: [Link])

-

Unlocking the potential of mandelic acid derivatives: chemical and biological applications - a comprehensive review - PubMed. (URL: [Link])

-

Purification and characterization of malate dehydrogenase from sheep liver (Ovis aries): Application in AST assay diagnostic kit. (URL: [Link])

-

Purification and characterization of N-acetylmuramoyl-L-alanine amidase from human serum - PubMed. (URL: [Link])

-

Characterization, Preparation, and Purification of Marine Bioactive Peptides - PMC - NIH. (URL: [Link])

Sources

- 1. Unlocking the potential of mandelic acid derivatives: chemical and biological applications - a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Multitarget Hydroxamic Acids with a Natural Origin CAP Group against Alzheimer’s Disease: Synthesis, Docking and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

An In-depth Technical Guide to the Physicochemical Properties of Mandelohydroxamic Acid

Introduction: The Significance of Mandelohydroxamic Acid in Medicinal Chemistry

This compound, a derivative of the alpha-hydroxy acid mandelic acid, is a molecule of significant interest to researchers in drug discovery and development. Its core structure, featuring a hydroxamic acid moiety, positions it as a potent chelator of metal ions. This characteristic is the foundation of its utility as a pharmacophore in the design of metalloenzyme inhibitors.[1] Metalloenzymes play critical roles in a vast array of physiological and pathological processes, and their dysregulation is implicated in numerous diseases. The ability of this compound to coordinate with metal ions, particularly zinc and iron, makes it a valuable scaffold for developing inhibitors of enzymes such as matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and urease.[1][2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. A thorough understanding of these properties—synthesis, acidity (pKa), lipophilicity (logP), solubility, stability, and coordination chemistry—is paramount for its effective application in medicinal chemistry. We will delve into not only the theoretical and predicted values of these parameters but also the detailed experimental protocols for their determination, empowering researchers to fully characterize this promising molecule and its derivatives.

Synthesis of this compound: A Practical Approach

The synthesis of this compound is typically achieved through a two-step process starting from the readily available precursor, mandelic acid. The first step involves the activation of the carboxylic acid group of mandelic acid, followed by reaction with hydroxylamine.

Step 1: Synthesis of Mandelic Acid

Mandelic acid can be synthesized via several routes, with a common laboratory-scale preparation involving the hydrolysis of mandelonitrile.[3] Mandelonitrile is formed by the reaction of benzaldehyde with a cyanide source, such as sodium or potassium cyanide, in the presence of a bisulfite addition product.[3][4]

Step 2: Conversion of Mandelic Acid to this compound

The conversion of mandelic acid to its corresponding hydroxamic acid can be efficiently carried out by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an ester, followed by reaction with hydroxylamine. A common and effective method involves the use of a coupling agent to facilitate the direct reaction between mandelic acid and hydroxylamine.

Experimental Protocol: Synthesis of this compound

-

Esterification of Mandelic Acid:

-

Dissolve mandelic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid catalyst and remove the excess methanol under reduced pressure.

-

Extract the methyl mandelate with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester.

-

-

Formation of this compound:

-

Prepare a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or potassium hydroxide) in methanol to generate free hydroxylamine.

-

Add the methyl mandelate to the freshly prepared hydroxylamine solution.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the this compound.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Diagram of the Synthesis Workflow

Caption: Synthetic route to this compound from mandelic acid.

Acidity (pKa): A Key Determinant of Ionization

Experimental Protocol: Determination of pKa by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a reliable and widely used method for determining the pKa of compounds that possess a chromophore in proximity to the ionizable group.[7][8] The principle lies in the differential absorption of UV-Vis light by the protonated and deprotonated forms of the molecule.[9]

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 7 to 11). A constant ionic strength should be maintained across all buffers.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

-

UV-Vis Measurement: Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance for the fully protonated (acidic pH) and fully deprotonated (alkaline pH) species.

-

Plot absorbance at a selected wavelength versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

-

Alternatively, use the Henderson-Hasselbalch equation or specialized software to fit the data and determine the pKa.[10]

-

Diagram of the pKa Determination Workflow

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Lipophilicity (logP): Gauging Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11] For this compound, logP provides an indication of its ability to cross biological membranes. While an experimental logP value is not available, computational models can provide an estimate.[12][13]

Experimental Protocol: Determination of logP by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The shake-flask method is the traditional approach for logP determination, but RP-HPLC offers a faster and more efficient alternative, especially for series of compounds.[14] The method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its logP value.[15][16]

-

Preparation of Mobile Phases: Prepare a series of mobile phases consisting of varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (at a pH where the compound is in its neutral form).[17]

-

Preparation of Standard and Sample Solutions: Prepare solutions of a set of standard compounds with known logP values and a solution of this compound in the mobile phase.

-

HPLC Analysis:

-

Equilibrate the C18 column with each mobile phase composition.

-

Inject the standard and sample solutions and record the retention times.

-

Calculate the capacity factor (k') for each compound at each mobile phase composition.

-

-

Data Analysis:

-

For each compound, plot log(k') against the percentage of the organic modifier.

-

Extrapolate the linear regression to 100% aqueous mobile phase to obtain the log(k'w) value.

-

Create a calibration curve by plotting the known logP values of the standard compounds against their corresponding log(k'w) values.

-

Determine the logP of this compound by interpolating its log(k'w) value on the calibration curve.

-

Diagram of the logP Determination Workflow

Sources

- 1. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Synthesis of hydroxamic acids and study of their complexes with iron (II) and (III) ions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scribd.com [scribd.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 8. pharmaguru.co [pharmaguru.co]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ishigirl.tripod.com [ishigirl.tripod.com]

- 11. Relative Performance of Volume of Distribution Prediction Methods for Lipophilic Drugs with Uncertainty in LogP Value - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. juniperpublishers.com [juniperpublishers.com]

- 17. Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples [mdpi.com]

Mandelohydroxamic Acid: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of mandelohydroxamic acid, a molecule of significant interest in medicinal chemistry and drug development. While a specific CAS number for this compound is not cataloged, its structure, synthesis, and properties can be confidently inferred from its constituent parts: mandelic acid and the hydroxamic acid functional group. This document serves as a technical resource for researchers, scientists, and professionals in the field, offering insights into its synthesis, potential applications, and the scientific rationale behind its utility.

Introduction: The Intersection of Mandelic Acid and Hydroxamic Acids

This compound emerges from the conceptual fusion of two well-established chemical entities: mandelic acid, an alpha-hydroxy acid with a versatile aromatic scaffold, and the hydroxamic acid functional group, a powerful metal chelator and pharmacophore.[1][2][3] Understanding these precursors is key to appreciating the potential of the resultant molecule.

Mandelic Acid: An aromatic alpha-hydroxy acid, mandelic acid (C₆H₅CH(OH)CO₂H) is a chiral molecule existing as (R)- and (S)-enantiomers.[4][5][6] Its derivatives are integral to the synthesis of a wide array of pharmaceuticals, including antibiotics, anticancer agents, and anti-inflammatory drugs.[2][3][7] The presence of a hydroxyl group and a carboxylic acid on the same carbon atom, adjacent to a phenyl ring, provides a unique combination of reactivity and stereochemical control.[3]

Hydroxamic Acids: Characterized by the R-CO-NH-OH functional group, hydroxamic acids are recognized for their potent metal-chelating properties, particularly with zinc and iron ions.[1][8][9] This ability to bind to metal ions in the active sites of enzymes makes them a cornerstone in the design of various enzyme inhibitors, most notably histone deacetylase (HDAC) inhibitors used in cancer therapy.[1][8]

The combination of these two moieties in this compound suggests a molecule with the potential for unique biological activities, leveraging the structural features of mandelic acid for target recognition and the hydroxamic acid group for potent inhibition or chelation.

Structure and Physicochemical Properties

While a specific CAS number for this compound is not indexed, its structure is unequivocally that of a mandelic acid in which the carboxylic acid is converted to a hydroxamic acid.

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted):

The properties of this compound can be inferred from the general characteristics of hydroxamic acids and mandelic acid.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₉NO₃ | Derived from the structure. |

| Molecular Weight | 167.16 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid.[10] | Based on the typical appearance of hydroxamic acids. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like chloroform and ethanol.[10][11] | General solubility profile for hydroxamic acids. |

| Acidity (pKa) | Expected to be weakly acidic, with a pKa around 9.[9] | Characteristic of the hydroxamic acid functional group. |

| Chelating Activity | Strong chelator of metal ions, particularly Fe(III) and Zn(II).[1][8] | A hallmark of the hydroxamic acid moiety. |

Synthesis of this compound

The synthesis of this compound from mandelic acid is a straightforward process, typically involving the activation of the carboxylic acid followed by reaction with hydroxylamine.[12][13]

General Synthetic Workflow:

Caption: Mechanism of HDAC inhibition by this compound.

2. Matrix Metalloproteinase (MMP) Inhibition:

MMPs are another class of zinc-dependent enzymes that are targets for hydroxamic acid-based inhibitors. [14]The development of this compound derivatives could lead to novel MMP inhibitors for the treatment of cancer and inflammatory diseases.

3. Antimicrobial and Antifungal Activity:

Mandelic acid and its derivatives are known to possess antimicrobial properties. [15]The addition of the hydroxamic acid moiety, which can chelate essential metal ions for microbial growth, may enhance this activity, leading to the development of new anti-infective agents. [16] 4. Other Potential Targets:

The hydroxamic acid functional group has been explored for the inhibition of other metalloenzymes, and the mandelic acid scaffold can be functionalized to target a variety of enzymes. [1][14]This opens up possibilities for developing inhibitors for a wide range of therapeutic targets.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its synthesis is readily achievable through established methods, and its predicted properties make it an attractive candidate for the development of novel enzyme inhibitors. Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives to explore their full therapeutic potential. The chirality of the mandelic acid core offers an additional dimension for optimizing drug-target interactions, making stereoselective synthesis and evaluation a critical aspect of future studies. The insights provided in this guide are intended to serve as a foundational resource for researchers embarking on the exploration of this intriguing class of molecules.

References

-

Barreca, A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21949–21961. Available from: [Link]

-

Al-Jibori, S. A. (2014). The Analytical Applications And Biological Activity of Hydroxamic acids. International Journal of Pharmaceutical Sciences Review and Research, 2(5), 2119-2128. Available from: [Link]

-

Das, S., et al. (2024). Unlocking the potential of mandelic acid derivatives: chemical and biological applications - a comprehensive review. Organic & Biomolecular Chemistry, 22(1), 23-53. Available from: [Link]

-

Barreca, A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. Available from: [Link]

-

Das, S., et al. (2024). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. ResearchGate. Available from: [Link]

-

Das, S., et al. (2024). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. PubMed Central. Available from: [Link]

-

Das, S., et al. (2024). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. Scilit. Available from: [Link]

-

Reddy, A. S., & Kumar, M. S. (2011). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 15(20), 3561-3577. Available from: [Link]

-

Wikipedia. (n.d.). Hydroxamic acid. Available from: [Link]

-

Sow, I. S. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry, 15(4), 345-354. Available from: [Link]

-

Sharma, S., & Singh, P. (2020). A review on Hydroxamic Acids: Widespectrum Chemotherapeutic Agents. International Journal of Biology and Biomedical Engineering, 14, 80-86. Available from: [Link]

-

Goliszewska, K., et al. (2021). Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. Current Pharmaceutical Design, 27(25), 2887-2897. Available from: [Link]

-

Barreca, A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. UniCA IRIS. Available from: [Link]

-

Boukhris, S., et al. (2000). Simple syntheses of hydroxamic acids and their conversion into α-hydroxy and α-amino acids. Tetrahedron Letters, 41(15), 2559-2561. Available from: [Link]

-

Sgylard, C., et al. (2019). Hydroxamic Acids: Biological Properties and Potential Uses as Therapeutic Agents. Current Medicinal Chemistry, 26(23), 4384-4415. Available from: [Link]

-

Al-Jibori, S. A., et al. (2013). Hydroxamic acids and their analytical applications. Journal of Advanced Laboratory Research in Biology, 4(4), 133-141. Available from: [Link]

-

Sow, I. S. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. ResearchGate. Available from: [Link]

-

Gillam, A. H., et al. (1984). Quantitative determination of hydroxamic acids. Analytical Chemistry, 56(6), 1065-1066. Available from: [Link]

-

Wikipedia. (n.d.). Mandelic acid. Available from: [Link]

-

Sow, I. S. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry. Available from: [Link]

-

Chistyakov, E. M., et al. (2022). Novel Multitarget Hydroxamic Acids with a Natural Origin CAP Group against Alzheimer's Disease: Synthesis, Docking and Biological Evaluation. Molecules, 27(19), 6599. Available from: [Link]

-

PubChem. (n.d.). (-)-Mandelic acid. Available from: [Link]

-

PubChem. (n.d.). (S)-mandelic acid. Available from: [Link]

-

Al-Hussain, S. A., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. Molecules, 27(15), 4983. Available from: [Link]

-

van der Westhuyzen, R., et al. (2021). Masking the Bioactivity of Hydroxamic Acids by Coordination to Cobalt: Towards Bioreductive Anticancer Agents. Chemistry – A European Journal, 27(50), 12826-12834. Available from: [Link]

-

PubChem. (n.d.). Mandelic Acid. Available from: [Link]

Sources

- 1. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the potential of mandelic acid derivatives: chemical and biological applications - a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mandelic acid - Wikipedia [en.wikipedia.org]

- 5. (-)-Mandelic acid | C8H8O3 | CID 11914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-mandelic acid | C8H8O3 | CID 439616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Hydroxamic acid - Wikipedia [en.wikipedia.org]

- 13. eurjchem.com [eurjchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Mandelohydroxamic Acid: A Technical Guide to its Synthesis, Characterization, and Potential Applications

This in-depth technical guide provides a comprehensive overview of Mandelohydroxamic acid, a molecule at the intersection of two historically significant classes of compounds: mandelic acid and hydroxamic acids. While not extensively documented under its specific name, its synthesis and potential biological significance can be extrapolated from a wealth of scientific literature on its constituent moieties. This document will serve as a foundational resource for researchers, scientists, and drug development professionals interested in the exploration of this and similar compounds.

Historical Context and Scientific Lineage

The story of this compound is one of convergent histories, drawing from the 19th-century discovery of its parent carboxylic acid and the parallel development of hydroxamic acid chemistry.

The Discovery of Mandelic Acid

Mandelic acid, an alpha-hydroxy carboxylic acid, was first isolated in 1831 by the German pharmacist Ferdinand Ludwig Winckler. He obtained the compound by heating amygdalin, a component of bitter almonds, with diluted hydrochloric acid. The name "mandelic acid" is derived from the German "Mandel," meaning almond.[1][2] Its versatile structure, featuring a chiral center, a carboxylic acid group, and an aromatic ring, has since established it as a valuable building block in organic synthesis and medicinal chemistry.[1][2][3]

The Emergence of Hydroxamic Acids

The first hydroxamic acid was discovered by Lossen in 1869.[4] These compounds, characterized by the R-CO-NH-OH functional group, can be considered derivatives of both carboxylic acids and hydroxylamine.[4] The synthesis of hydroxamic acids from esters or acid chlorides via reaction with hydroxylamine salts is a foundational method in organic chemistry.[5] Their ability to act as potent chelators of metal ions, particularly iron and zinc, has positioned them as a critical pharmacophore in numerous drug discovery programs.[6][7]

Synthesis of this compound

The preparation of this compound from mandelic acid is a straightforward process rooted in established methods for hydroxamic acid synthesis. The most common and reliable approach involves the activation of the carboxylic acid group of mandelic acid, followed by reaction with hydroxylamine.

General Synthesis Workflow

The conversion of a carboxylic acid to a hydroxamic acid typically involves a two-step, one-pot procedure. First, the carboxylic acid is activated to facilitate nucleophilic attack by hydroxylamine. Common activating agents include carbodiimides (like DCC or EDC), chloroformates, or the formation of an acyl chloride. The activated intermediate is then reacted with hydroxylamine or one of its salts to yield the desired hydroxamic acid.[6][8][9]

Sources

- 1. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxamic acid - Wikipedia [en.wikipedia.org]

- 6. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Methods for synthesizing hydroxamic acids and their metal complexes | European Journal of Chemistry [eurjchem.com]

- 9. eurjchem.com [eurjchem.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Mandelohydroxamic Acid and Its Derivatives: From Synthesis to Therapeutic Applications

Foreword: The Convergence of Two Pharmacophores

In the landscape of medicinal chemistry, the strategic fusion of established pharmacophores is a cornerstone of rational drug design. This guide delves into the synthesis, characterization, and therapeutic potential of this compound and its derivatives, a class of molecules born from the convergence of two powerful chemical entities: the versatile α-hydroxy acid, mandelic acid, and the potent metal-chelating hydroxamic acid functional group.

Mandelic acid, with its unique architecture combining an aromatic ring, a carboxylic acid, and a stereogenic α-hydroxyl center, has long been a valuable scaffold for creating structurally diverse and biologically active molecules.[1][2] Its derivatives have found applications as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[2][3] On the other hand, the hydroxamic acid moiety (-CONHOH) is renowned for its ability to act as a bidentate chelator of metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺).[4][5][6] This property makes it a critical component in the design of numerous metalloenzyme inhibitors, most notably the histone deacetylase (HDAC) inhibitors used in cancer therapy.[4][7]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this promising molecular class. We will explore the causality behind experimental choices, from synthetic strategies to biological evaluation, grounding our discussion in authoritative and field-proven insights.

The Architectural Blueprint: Synthesis and Characterization

The construction of this compound derivatives hinges on the reliable formation of the hydroxamate ester from a mandelic acid precursor. The inherent reactivity of the mandelic acid scaffold allows for diverse modifications, enabling the tuning of physicochemical and biological properties.[1]

Synthetic Strategy: The Amidation of Mandelic Esters

The most direct and widely adopted method for synthesizing hydroxamic acids involves the reaction of an activated carboxylic acid derivative, typically an ester, with hydroxylamine.[4][5] The ester serves as a stable and readily accessible precursor, which, under basic conditions, reacts smoothly with hydroxylamine to yield the desired hydroxamate.

The causality for this choice is rooted in efficiency and substrate compatibility. Starting with mandelic acid, an initial esterification step (e.g., Fischer esterification to form methyl mandelate) protects the carboxylic acid and provides a suitable electrophile for the subsequent nucleophilic attack by hydroxylamine. The reaction is typically performed in a polar solvent like methanol, with a base such as sodium methoxide or potassium hydroxide used to generate the more nucleophilic free hydroxylamine in situ from its hydrochloride salt.[5]

Sources

- 1. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unlocking the potential of mandelic acid derivatives: chemical and biological applications - a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Hydroxamic Acid-Based Curcumin Derivative as Potent Histone Deacetylase Inhibitor for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Mandelohydroxamic acid stability and degradation pathways

An In-Depth Technical Guide to the Stability and Degradation of Mandelohydroxamic Acid

Abstract

This compound, a molecule of interest in medicinal chemistry and drug development, possesses a unique structural combination of a hydroxamic acid moiety and an alpha-hydroxy acid. This guide provides a comprehensive analysis of its chemical stability and degradation pathways. We delve into the intrinsic factors governing its stability and explore its degradation under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. This document serves as a critical resource for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design for stability studies, detailed analytical methodologies for monitoring degradation, and best practices for the handling and storage of this compound.

Introduction to this compound

This compound is an organic compound featuring a hydroxamic acid functional group (-CONHOH) attached to the carbonyl carbon of mandelic acid. The presence of the hydroxamic acid moiety makes it a potent chelator of metal ions, a property that is central to the biological activity of many hydroxamic acid-containing drugs, such as histone deacetylase (HDAC) inhibitors.[1][2] The additional alpha-hydroxy group and the phenyl ring introduce further chemical reactivity and potential for metabolic transformation. Understanding the stability of this molecule is paramount for its development as a potential therapeutic agent, as degradation can lead to loss of efficacy and the formation of potentially toxic byproducts.[3][4] This guide outlines the critical aspects of its stability profile.

Core Physicochemical Properties and Intrinsic Stability

The stability of this compound is dictated by its key structural features:

-

The Hydroxamic Acid Group: This is the most labile part of the molecule. It is a weak acid (pKa typically between 8.5 and 9.5) and is susceptible to hydrolysis under both acidic and basic conditions.[1][5]

-

The Alpha-Hydroxy Group: The secondary alcohol on the carbon adjacent to the phenyl ring is a potential site for oxidation.

-

The Aromatic Ring: The phenyl group can undergo electrophilic substitution or oxidative reactions under specific conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value (Estimated/Typical) | Significance |

|---|---|---|

| Molecular Formula | C₈H₉NO₃ | Defines molecular weight and elemental composition. |

| Molecular Weight | 167.16 g/mol | Important for quantitative analysis and stoichiometry. |

| pKa | ~8.5 - 9.0 | Governs ionization state in solution; critical for pH-dependent stability and solubility.[1] |

| Appearance | White to off-white solid | Basic physical characterization. |

| Solubility | Soluble in alkaline solutions, methanol, DMSO.[1] | Affects formulation and choice of solvents for analysis. |

Major Degradation Pathways

Forced degradation studies are essential to elucidate the potential degradation pathways of a drug substance.[6][7] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to predict its long-term stability.[8]

Hydrolytic Degradation

Hydrolysis is the most common degradation route for hydroxamic acids.[9] The reaction involves the cleavage of the amide bond.

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction yields mandelic acid and hydroxylamine.[5] The kinetics often show a first-order dependency on both the hydroxamic acid and hydronium ion concentrations.[5][10][11]

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt of mandelic acid and hydroxylamine.

Caption: Primary hydrolytic pathway of this compound.

Oxidative Degradation

Oxidative stress, typically induced by agents like hydrogen peroxide (H₂O₂), can lead to several degradation products.

-

Oxidation of the Alpha-Hydroxy Group: The secondary alcohol can be oxidized to a ketone, forming 2-(hydroxyamino)-2-oxo-1-phenylethan-1-one (phenylglyoxylyl hydroxamate).

-

Hydroxamic Acid Oxidation: Strong oxidation can lead to the formation of nitroso and nitro compounds.

-

Aromatic Ring Hydroxylation: Radical-mediated oxidation (e.g., via Fenton chemistry or advanced oxidation processes) can introduce hydroxyl groups onto the phenyl ring.[12]

Caption: Key oxidative degradation routes for this compound.

Photodegradation

Hydroxamic acids are known to be photolabile.[13] Exposure to UV light can induce homolytic cleavage of the N-O bond, generating reactive acyl aminoxyl radical intermediates.[14] This process can initiate a cascade of complex reactions, leading to a variety of degradation products and potential polymerization.[15] The extent of degradation is highly dependent on the wavelength of light and the solvent system.[16]

Thermal Degradation

Solid this compound and its solutions can be susceptible to thermal degradation. While specific data for the mandelo- derivative is scarce, studies on other hydroxamic acids like formohydroxamic acid show decomposition onset temperatures as low as 65-90°C.[17] Degradation in acidic solution can be exacerbated by heat.[17] Therefore, storage at controlled, cool temperatures is crucial.[9]

Potential Enzymatic Degradation

In a biological system, this compound could be subject to enzymatic degradation. Hydrolases, such as certain proteases or amidases, could potentially cleave the hydroxamic acid bond.[18][19][20] Furthermore, oxidoreductases could metabolize the alpha-hydroxy group or the aromatic ring.[21]

Summary of Factors Influencing Stability

Table 2: Forced Degradation Conditions and Expected Primary Degradants

| Stress Condition | Typical Reagents/Parameters | Expected Primary Degradation Pathway(s) | Key Degradant(s) |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | Hydrolysis of hydroxamic acid | Mandelic Acid, Hydroxylamine[5] |

| Base Hydrolysis | 0.1 M - 1 M NaOH, RT-60°C | Hydrolysis of hydroxamic acid | Mandelic Acid (as salt), Hydroxylamine |

| Oxidation | 3-30% H₂O₂, RT | Oxidation of alpha-hydroxy group | 2-(hydroxyamino)-2-oxo-1-phenylethan-1-one |

| Photolytic | ICH Q1B options (e.g., 1.2 million lux hours) | Photolytic cleavage (N-O bond), radical formation | Complex mixture of degradants[13][14] |

| Thermal (Dry Heat) | 80-105°C | Thermal decomposition | Various decomposition products |

| Thermal (Solution) | 60-80°C in aqueous buffer | Hydrolysis, Decomposition | Mandelic Acid, Hydroxylamine |

Experimental Protocols for Stability Assessment

A forced degradation study is a systematic process to identify the likely degradation products that could form during storage and handling.[6][22] The goal is typically to achieve 5-20% degradation of the active substance to ensure that secondary degradation is minimized.[22]

Caption: Workflow for conducting forced degradation studies.

General Considerations

-

Drug Concentration: A concentration of 1 mg/mL is typically used.[23]

-

Controls: A control sample (protected from stress) should be analyzed at each time point.

-

Neutralization: Acid and base-stressed samples should be neutralized before HPLC analysis to prevent damage to the column and further reaction.[7]

Acid/Base Hydrolysis Protocol

-

Preparation: Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

-

Incubation: Place vials in a temperature-controlled bath (e.g., 60°C for acid, 40°C for base).

-

Sampling: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 8, 24 hours).

-

Quenching: Immediately neutralize the aliquot with an equivalent amount of base (for acid samples) or acid (for base samples).

-

Analysis: Dilute with mobile phase and analyze via HPLC.

Oxidative Degradation Protocol

-

Preparation: Prepare a solution of this compound in a mixture of water/methanol and add 3% hydrogen peroxide.

-

Incubation: Store the solution at room temperature, protected from light.

-

Sampling: Withdraw and analyze aliquots at appropriate time points. The reaction is typically rapid.

Photostability Protocol

-

Exposure: Expose solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Control: A dark control sample should be stored under the same conditions.

-

Analysis: Analyze the exposed and control samples.

Thermal Stress Protocol

-

Preparation: Prepare a solution in a neutral aqueous buffer (e.g., phosphate buffer, pH 7.0).

-

Incubation: Store the solution in a temperature-controlled oven at 60-80°C.

-

Sampling: Withdraw and analyze aliquots at appropriate time points.

Analytical Methodologies

A validated stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.[7]

Stability-Indicating HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for stability studies.[6][24] A reverse-phase method is typically employed for compounds like this compound.

Table 3: Example HPLC Method Parameters for this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention for moderately polar compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase to ensure consistent ionization state and good peak shape for acidic analytes. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |

| Gradient | 5% B to 95% B over 20 min | A gradient elution is necessary to separate the more polar degradants (e.g., mandelic acid) from the parent drug and any less polar degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 220 nm | Wavelength where both the phenyl ring and hydroxamic acid moiety may absorb. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

LC-MS for Degradant Identification

To identify the structure of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[25][26] By coupling the HPLC separation to a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the degradants, which provides direct evidence of their molecular weight and aids in structure elucidation.[18]

Summary and Recommendations

The stability of this compound is primarily challenged by its susceptibility to hydrolysis, oxidation, and photolysis.

-

Hydrolysis: This is the most significant pathway, leading to the formation of mandelic acid and hydroxylamine. It is accelerated by both acidic and basic conditions, as well as elevated temperatures.

-

Storage: To ensure stability, solid this compound should be stored in a cool, dark, and dry place, preferably refrigerated (2-8°C).[9][17]

-

Solution Handling: Solutions should be prepared fresh whenever possible. For short-term storage, use a neutral or slightly acidic buffer, protect from light, and keep refrigerated. Avoid strongly acidic or basic conditions.[9]

-

Drug Development: A thorough forced degradation study is a non-negotiable step in the preclinical development of any drug candidate based on this scaffold.[4][27] The resulting stability data is critical for formulation development, packaging selection, and determining shelf-life.[6]

References

- Degradation of three typical hydroxamic acids collectors via UVA-B activated H2O2 and persulf

- The photolability of hydroxamic acids and its importance to the human environment. (1991). Science of The Total Environment.

- Chemistry of Hydroxamic Acids XV: Photochemistry of Some Naphthalenecarbohydroxamic Acids. (1987).

- Degradation Pathway and Generation of Monohydroxamic Acids from the Trihydroxamate Siderophore Deferrioxamine B. (2007). Applied and Environmental Microbiology.

-

Determination of m-hydroxymandelic acid, m-hydroxyphenylglycol and their conjugates in human plasma using liquid chromatography with electrochemical detection. (2001). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

-

Thermal Stability of Formohydroxamic Acid. (2018). Taylor & Francis Online. [Link]

-

Degradation of three typical hydroxamic acids collectors via UVA-B activated H2O2 and persulfate: Kinetics, transformation pathway, DFT calculation and toxicity evaluation. (2022). ResearchGate. [Link]

-

Thermal Stability of Liquid Crystalline Hydroxamic Acid Derivatives. (2025). ResearchGate. [Link]

-

Bacterial mandelic acid degradation pathway and its application in biotechnology. (2022). Journal of Applied Microbiology. [Link]

-

Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). ACS Omega. [Link]

-

Forced degradation as an integral part of HPLC stability-indicating method development. (2021). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Proposed degradation pathways of the drug under different hydrolytic conditions. (2014). ResearchGate. [Link]

-

HPLC Methods for analysis of Mandelic acid. (n.d.). HELIX Chromatography. [Link]

-

Thermal Stability of Liquid Crystalline Hydroxamic Acid Derivatives. (2025). OUCI. [Link]

-

Degradation pathway and generation of monohydroxamic acids from the trihydroxamate siderophore deferrioxamine B. (2007). PubMed. [Link]

-

Forced Degradation Studies. (2016). MedCrave online. [Link]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2014). Journal of Pharmaceutical and Analytical Chemistry. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (2012). BioPharm International. [Link]

-

Development of forced degradation and stability indicating studies for drug substance and drug product. (2017). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

-

Photochemistry of hydroxamic acids and derivatives. (2011). Chemical Reviews. [Link]

-

Methods for Hydroxamic Acid Synthesis. (2014). Current Organic Synthesis. [Link]

-

Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II) complex per keto/enol forms and rare earth flotation. (2024). Minerals Engineering. [Link]

-

Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (2021). Waters. [Link]

-

Methods for Hydroxamic Acid Synthesis. (2014). ResearchGate. [Link]

-

Kinetics of the hydrolysis of acetohydroxamic acid in a nitric acid solution. (2011). ResearchGate. [Link]

-

Amino Acids in the Development of Prodrugs. (2018). Molecules. [Link]

-

A comprehensive kinetic model for dilute-acid hydrolysis of cellulose. (1995). Applied Biochemistry and Biotechnology. [Link]

-

The drug development and approval process. (n.d.). MND Association. [Link]

-

Synthesis and characterization of benzohydroxamic acid and methylbenzohydroxamic acid metal complexes. (2019). Malaysian Journal of Analytical Sciences. [Link]

-

Methods for synthesizing hydroxamic acids and their metal complexes. (2024). European Journal of Chemistry. [Link]

-

Hydrolytic and enzymatic degradation of nanoparticles based on amphiphilic poly(gamma-glutamic acid)-graft-L-phenylalanine copolymers. (2006). Biomacromolecules. [Link]

-

Kinetic study of the acid hydrolysis of various oligofructose samples. (2001). Journal of Agricultural and Food Chemistry. [Link]

-

Catalytic degradation of mefenamic acid by peroxymonosulfate activated with MWCNTs-CoFe2O4: influencing factors, degradation pathway, and comparison of activation processes. (2020). Environmental Science and Pollution Research International. [Link]

-

Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. (2014). Biotechnology for Biofuels. [Link]

-

Drug Discovery Strategies and the Preclinical Development of D-amino-acid Oxidase Inhibitors as Antipsychotic Therapies. (2017). Expert Opinion on Drug Discovery. [Link]

-

Matrix Effect in the Quantitative Determination of Mandelic and Phenylglyoxylic Acid in Urine Samples by HPLC-MS/MS with Isotopic Dilution. (2015). ResearchGate. [Link]

-

Ataxia Drug Discovery Pipeline. (2020). YouTube. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mndassociation.org [mndassociation.org]

- 4. Drug discovery strategies and the preclinical development of D-amino-acid oxidase inhibitors as antipsychotic therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A comprehensive kinetic model for dilute-acid hydrolysis of cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic study of the acid hydrolysis of various oligofructose samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The photolability of hydroxamic acids and its importance to the human environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Secure Verification [cer.ihtm.bg.ac.rs]

- 17. tandfonline.com [tandfonline.com]

- 18. Degradation Pathway and Generation of Monohydroxamic Acids from the Trihydroxamate Siderophore Deferrioxamine B - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Degradation pathway and generation of monohydroxamic acids from the trihydroxamate siderophore deferrioxamine B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hydrolytic and enzymatic degradation of nanoparticles based on amphiphilic poly(gamma-glutamic acid)-graft-L-phenylalanine copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Bacterial mandelic acid degradation pathway and its application in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biopharminternational.com [biopharminternational.com]

- 23. ijrpp.com [ijrpp.com]

- 24. helixchrom.com [helixchrom.com]

- 25. Catalytic degradation of mefenamic acid by peroxymonosulfate activated with MWCNTs-CoFe2O4: influencing factors, degradation pathway, and comparison of activation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. m.youtube.com [m.youtube.com]

Introduction: The Unique Avidity of Hydroxamic Acids for Metal Ions

An In-Depth Technical Guide to the Metal Chelating Properties of Hydroxamic Acids

Hydroxamic acids, a class of organic compounds characterized by the R-CO-N(OH)-R' functional group, represent one of nature's and synthetic chemistry's most versatile scaffolds for metal ion chelation.[1] First discovered in 1869, their profound ability to form stable, coordinate bonds with a variety of metal ions—most notably iron(III) and zinc(II)—has positioned them at the forefront of numerous biological, therapeutic, and industrial applications.[2][3][4] From the intricate iron acquisition systems of microorganisms (siderophores) to FDA-approved drugs for cancer and iron overload, the hydroxamate moiety is a privileged chelator.[4][5][6]

This guide provides a comprehensive exploration of the metal chelating properties of hydroxamic acids for researchers, scientists, and drug development professionals. It delves into the fundamental chemistry of coordination, therapeutic strategies exploiting this chemistry, and detailed experimental protocols for characterizing these pivotal interactions.

The Fundamental Chemistry of Hydroxamate-Metal Coordination

The efficacy of hydroxamic acids as chelators stems from the unique electronic and structural properties of the hydroxamate functional group.

The Hydroxamate Functional Group: A Bidentate Ligand

Hydroxamic acids are weak organic acids, with pKa values typically in the range of 9.[7][8] Under physiological or slightly basic conditions, the proton of the N-OH group is lost, yielding a hydroxamate anion.[1][4] This deprotonation is crucial, as the resulting anion is the active chelating species. The hydroxamate anion acts as a powerful bidentate ligand, coordinating to a metal ion through its two oxygen atoms—one from the carbonyl group and one from the N-hydroxyl group.[4][9] This coordination results in the formation of a highly stable five-membered ring, a thermodynamically favorable arrangement.[9]

The molecule can exist in keto and enol tautomeric forms, and the geometry can shift from a more stable trans form in solution to the cis form required for chelation.[4][9]

Caption: Deprotonation and bidentate chelation mechanism of hydroxamic acid.

Thermodynamics of Complex Formation

The strength of the interaction between a hydroxamate and a metal ion is quantified by the stability constant (or formation constant, K) and often expressed on a logarithmic scale (log K or log β). Hydroxamic acids exhibit a remarkable affinity for hard Lewis acids, particularly high-charge metal ions like Fe(III), Sc(III), and Y(III).[3][10] The stability of these complexes generally follows the Irving-Williams series for divalent metals: Pd(II) > Cu(II) > Ni(II) > Co(II) > Zn(II) > Fe(II) > Mn(II).[11]

The exceptionally high stability of the Fe(III)-trihydroxamate complex (log β ≈ 28-32) is the basis for the biological function of siderophores and the therapeutic action of iron chelators.[3][12]

| Metal Ion | Hydroxamic Acid Ligand | Stoichiometry (M:L) | Log Stability Constant (log K or log β) | Source |

| Fe(III) | Acetohydroxamic acid | 1:3 | ~28.3 (β₃) | [3] |

| Fe(III) | Salicylhydroxamic acid | 1:2 | 5.9 x 10³ (K) | [13] |

| Co(II) | Salicylhydroxamic acid | 1:2 | 5.2 x 10³ (K) | [13] |

| Cu(II) | Salicylhydroxamic acid | 1:1 | 1.4 x 10³ (K) | [13] |

| Sc(III) | Acetohydroxamic acid | - | Sc(III) > Y(III) > La(III) | [10] |

| Zn(II) | N-(m-chlorophenyl)-p-substituted benzohydroxamic acids | - | Follows Irving-Williams series | [11] |

Note: Stability constants are highly dependent on experimental conditions (temperature, ionic strength, solvent). The values presented are for comparative purposes.

Synthesis of Hydroxamic Acids

The synthesis of hydroxamic acids is well-established, with the most common method being the reaction of an activated carboxylic acid derivative with hydroxylamine or its salt.[1][7]

Common Synthetic Pathway: From Carboxylic Acid Ester

This is one of the most straightforward and widely used methods, particularly for synthesizing simple hydroxamic acids.

-

Starting Material: A carboxylic acid ester (e.g., methyl benzoate).

-

Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) and a strong base (e.g., sodium methoxide, KOH) in a suitable solvent like methanol.[7] The base generates free hydroxylamine in situ.

-

Reaction: The nucleophilic hydroxylamine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol (e.g., methanol) and formation of the hydroxamic acid.

-

Workup: The reaction is typically quenched, and the product is isolated via precipitation, crystallization, or chromatography.

Causality in Synthesis: The choice of an ester as a starting material is often favored due to its moderate reactivity, which allows for controlled reaction conditions and minimizes side products compared to more reactive starting materials like acyl chlorides.[7] For more complex molecules or sensitive substrates, coupling reactions using an activated carboxylic acid (e.g., with cyanuric chloride) followed by reaction with hydroxylamine can provide excellent yields.[7]

Therapeutic Applications Driven by Metal Chelation

The ability of hydroxamic acids to sequester specific metal ions is the cornerstone of their therapeutic utility.[2][5]

Iron Overload Disorders: Sequestering Excess Iron

In conditions like β-thalassemia, repeated blood transfusions lead to chronic iron overload, which is highly toxic.[14] Hydroxamate-based drugs are life-saving in this context.

-

Mechanism of Action: A prime example is Deferoxamine (Desferal), a hexadentate siderophore produced by Streptomyces pilosus. Deferoxamine contains three hydroxamate groups that wrap around a single Fe(III) ion, forming an extremely stable, water-soluble complex.[1][4] This complex, ferrioxamine, cannot be metabolized and is readily excreted by the kidneys, effectively removing excess iron from the body.[14] Polymeric hydroxamic acids have also been developed and show high efficacy, in some cases superior to deferoxamine.[14]

Enzyme Inhibition: Targeting Catalytic Metal Ions

Many enzymes, known as metalloenzymes, rely on a metal ion cofactor in their active site for catalytic activity. Hydroxamic acids can act as potent inhibitors by chelating this essential metal ion, rendering the enzyme inactive.[2]

-

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a critical role in gene expression regulation and are major targets in oncology.[5] Their active site contains a crucial Zn(II) ion. Hydroxamic acid-based drugs like Vorinostat (SAHA) and Belinostat mimic the substrate and coordinate the catalytic Zn(II) ion, potently inhibiting the enzyme.[5][15] This leads to hyperacetylation of histones, altering gene transcription and inducing cell cycle arrest and apoptosis in cancer cells.[2]

Caption: Inhibition of HDAC by a hydroxamic acid chelating the catalytic Zn²⁺ ion.

-

Matrix Metalloproteinase (MMP) Inhibition: MMPs are zinc-dependent endopeptidases involved in tissue remodeling. Their overexpression is linked to cancer invasion and arthritis.[5] Hydroxamate inhibitors like Marimastat were developed to target the catalytic Zn(II) in the MMP active site, functioning similarly to HDAC inhibitors.[12][15]

Antimicrobial "Trojan Horse" Strategy

Many pathogenic bacteria require iron for survival and use hydroxamate-based siderophores to scavenge it from their host.[6][8] This dependency can be exploited.

-

Mechanism: In the "Trojan horse" strategy, an antibiotic is chemically linked to a siderophore. The bacterium recognizes the siderophore and actively transports the entire conjugate into the cell via its specific uptake receptors.[6][8] Once inside, the antibiotic is released and exerts its cytotoxic effect. This approach increases the drug's specificity and potency against targeted pathogens.[6]

Industrial Application: Corrosion Inhibition

Beyond medicine, the chelating properties of hydroxamic acids are valuable in industrial settings, particularly for preventing the corrosion of metals like steel and copper.[16][17]

-

Mechanism of Protection: Hydroxamic acids adsorb onto the metal surface. The hydroxamate group chelates the metal ions (e.g., Fe²⁺/Fe³⁺ on a steel surface), forming a stable, insoluble, and protective complex layer.[17][18] This film acts as a barrier, isolating the metal from corrosive agents in the environment (e.g., water, oxygen), thereby significantly reducing the corrosion rate.[16] The efficiency can be enhanced by the addition of other metal ions like Ni²⁺, which can form a more dense and compact protective layer with the hydroxamic acid.[17][18]

Experimental Protocols for Characterizing Metal Chelation

For any researcher in this field, quantifying the binding stoichiometry and stability is paramount. The following are standard, self-validating protocols for this purpose.

Protocol 1: Determining Stoichiometry by Job's Plot

The method of continuous variation, or Job's Plot, is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.[19][20]

-

Principle: The total molar concentration of the metal and ligand is kept constant across a series of solutions, but their mole fractions are varied. A physical property proportional to the complex concentration (typically UV-Vis absorbance at a wavelength where the complex absorbs maximally and the reactants do not) is plotted against the mole fraction of the ligand. The peak of the resulting curve indicates the mole fraction corresponding to the stoichiometry of the complex.[20][21]

Caption: Experimental workflow for determining complex stoichiometry using Job's Plot.

Step-by-Step Methodology:

-

Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., 1 mM FeCl₃) and the hydroxamic acid ligand (e.g., 1 mM acetohydroxamic acid) in a suitable buffered solvent.

-

Preparation of the Job's Plot Series: Prepare a series of at least 10 solutions in volumetric flasks, keeping the total volume constant (e.g., 10 mL). Vary the volumes of the metal and ligand stock solutions such that the mole fraction of the ligand ranges from 0 to 1. For example:

-

Solution 1: 10 mL Metal + 0 mL Ligand

-

Solution 2: 9 mL Metal + 1 mL Ligand

-

...

-

Solution 11: 0 mL Metal + 10 mL Ligand

-

-

Spectrophotometric Measurement: First, determine the wavelength of maximum absorbance (λ_max) for the metal-hydroxamate complex. Then, measure the absorbance of each solution in the series at this λ_max.[21] Use a solution of the buffer as a blank.

-

Data Analysis: Plot the measured absorbance (Y-axis) against the mole fraction of the ligand (X-axis). The mole fraction is calculated as [Ligand] / ([Ligand] + [Metal]).

-

Interpretation: The mole fraction at which the absorbance is maximal reveals the stoichiometry. A maximum at 0.5 indicates a 1:1 complex; a maximum at ~0.67 indicates a 1:2 complex; a maximum at 0.75 indicates a 1:3 complex.[21]

Protocol 2: Determining Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining protonation constants of ligands and stability constants of their metal complexes.[22][23][24]

-

Principle: The method involves monitoring the pH (or EMF) of a solution containing the ligand and the metal ion as it is titrated with a strong base of known concentration. The resulting titration curve is different from the curve of the free ligand. The magnitude of this difference is related to the stability of the metal-ligand complex. By analyzing the shape of the curve, one can calculate the stability constants.[25][26]

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH electrode system with high-quality buffers (e.g., pH 4.01, 7.00, 9.00). The calibration should be performed in terms of hydrogen ion concentration, not activity, by titrating a known concentration of strong acid with a strong base under the same ionic strength and temperature as the main experiment.[23][25]

-

Solution Preparation: Prepare the following solutions in a double-walled titration vessel maintained at a constant temperature (e.g., 25.0 °C) and constant ionic strength (e.g., 0.1 M KCl):

-

A: A solution of strong acid (e.g., HCl) and background electrolyte (KCl).

-

B: A solution containing the hydroxamic acid ligand in addition to the components of solution A.

-

C: A solution containing the metal ion and the ligand (at a specific M:L ratio, e.g., 1:2 or 1:3) in addition to the components of solution A.

-

-

Titration: Titrate each solution (A, B, and C) against a standardized, carbonate-free strong base (e.g., 0.1 M KOH) using an auto-burette. Record the pH/EMF reading after each addition of titrant, allowing the system to equilibrate.

-

Data Analysis:

-

From titration B, calculate the protonation constants (pKa values) of the hydroxamic acid.

-

Using the pKa values and the data from titration C, calculate the stability constants (log K) of the metal-hydroxamate complexes.

-

This analysis is complex and typically performed using specialized software like Hyperquad or BEST, which fits the potentiometric data to a chemical model.[10]

-

-

Trustworthiness of the Protocol: This method is self-validating because the fit of the calculated titration curve to the experimental data provides a direct measure of the accuracy of the determined constants. A poor fit indicates an incorrect chemical model or experimental error.

Conclusion

The hydroxamic acid moiety is a powerful and versatile metal chelator whose properties have been harnessed for a vast array of applications. Its ability to form highly stable, bidentate complexes with key metal ions underpins its roles in treating iron overload, inhibiting metalloenzymes for cancer therapy, and protecting industrial materials from corrosion. For researchers and drug developers, a thorough understanding of the fundamental coordination chemistry, coupled with robust experimental characterization using techniques like Job's Plot and potentiometric titration, is essential for designing and validating the next generation of hydroxamic acid-based technologies.

References

- Winston, A., & Varsity, G. (n.d.). Evaluation of polymeric hydroxamic acid iron chelators for treatment of iron overload. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx5oDzfADLqq2sllcIIqJvoillHqcCfFlXBUYPKPOQ8c1O5hjo5h_OgQ_1wIp6KgkSVuBdt1cZqH25ellZj91efF75hLUFKrEn6eFwX2McraGccCdQkZHCMsQPpQeez9RZlUo=]